1-(2-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile
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Overview
Description
1-(2-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile is a fluorinated organic compound with the molecular formula C13H12F3N and a molecular weight of 239.24 g/mol . This compound is known for its unique reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with cyclopentanone in the presence of a base, followed by the addition of a cyanide source . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, primary amines, and halogenated aromatic compounds .
Scientific Research Applications
1-(2-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: A similar compound with a carboxylic acid group instead of a nitrile group.
1-(2-(Trifluoromethyl)phenyl)cyclopentane-1-carbonitrile: Another closely related compound with slight structural variations.
Uniqueness
1-(2-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile stands out due to its unique combination of a trifluoromethyl group and a cyclopentanecarbonitrile moiety, which imparts distinct reactivity and selectivity properties. This makes it particularly valuable in applications requiring high specificity and stability.
Properties
Molecular Formula |
C13H12F3N |
---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H12F3N/c14-13(15,16)11-6-2-1-5-10(11)12(9-17)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
SVJJFRNADDBCFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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